![molecular formula C22H23N5O3 B2660619 7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538317-46-3](/img/structure/B2660619.png)

7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

货号 B2660619

CAS 编号:

538317-46-3

分子量: 405.458

InChI 键: AYXWESBTAJYDLC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

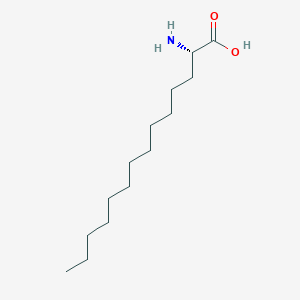

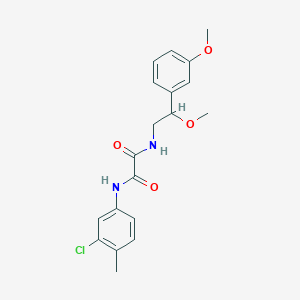

The compound “7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C20H18N4O4 . The structure of the compound was confirmed through single crystal X-ray analysis .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-hydroxy-6-methoxyphenyl)ethanone in the presence of aqueous KOH solution . The reaction mixture is stirred at room temperature for 10 hours . The resulting precipitate is filtered and washed with water and ethanol .Molecular Structure Analysis

The molecular structure of the compound is shown in the figure provided in the source . The compound has an orthorhombic crystal structure .Chemical Reactions Analysis

The compound can be synthesized through a reaction that could potentially produce two isomers . These isomers are too similar to be distinguished by NMR .Physical And Chemical Properties Analysis

The compound has a melting point of 162-164°C . The IR spectrum shows peaks at 3440.5 cm-1 (υ NH), 2965.2 cm-1 (υ CH3), 1611.5, 1576.1 cm-1 (υ C=C, υ C=N), 1478.3 cm-1 (δ CH2), 1329.8 cm-1 (υ C-N) . The 1H-NMR spectrum provides further details about the hydrogen atoms in the compound .科学研究应用

- Researchers have explored the use of this compound as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes. These complexes may have applications in catalysis, materials science, and coordination chemistry .

- The compound has been investigated for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is an enzyme involved in pyrimidine biosynthesis, and inhibiting it can disrupt the growth of parasites, including Plasmodium species responsible for malaria .

- As a reactant, this compound participates in the Vilsmeier reaction. This synthetic method allows the introduction of functional groups into conjugated carbocycles and heterocycles, making it useful in organic synthesis .

- Investigations have focused on the compound’s interaction with HIV TAR RNA (trans-activation response element RNA). Understanding this binding mechanism could lead to the development of novel antiviral agents or therapeutic strategies .

- Researchers have developed an eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines using microwave-mediated, catalyst-free conditions. This compound serves as a key building block in such syntheses .

- The crystal structure of this compound (C~20~H~18~N~4~O~4~) has been determined, providing valuable insights into its molecular arrangement. The orthorhombic crystal lattice and atomic coordinates are documented in scientific literature .

Ruthenium (II)-Hmtpo Complexes

Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

Pharmacological Activity via Binding to HIV TAR RNA

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

Structural Insights from Crystallography

属性

IUPAC Name |

7-(2,3-dimethoxyphenyl)-5-methyl-2-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-12-7-5-8-14(11-12)21-25-22-24-13(2)17(20(23)28)18(27(22)26-21)15-9-6-10-16(29-3)19(15)30-4/h5-11,18H,1-4H3,(H2,23,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXWESBTAJYDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)N)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,3-Dimethoxyphenyl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

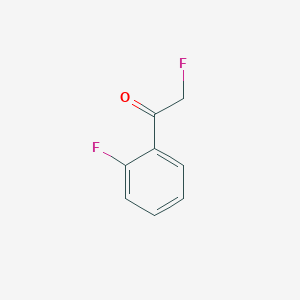

2-Fluoro-1-(2-fluorophenyl)ethanone

1402412-84-3

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2660538.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2660540.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrobromide](/img/structure/B2660544.png)

![5-(sec-butylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2660545.png)

![Ethyl 4-(2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2660550.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660551.png)

![8-{[(1Z)-2-(2-hydroxyphenyl)-1-azaprop-1-enyl]amino}-3-methyl-7-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/no-structure.png)